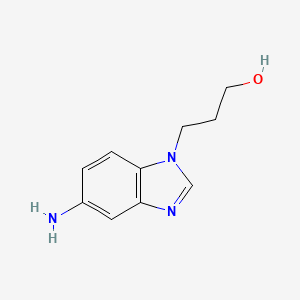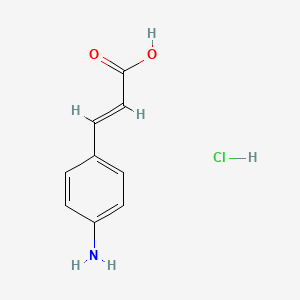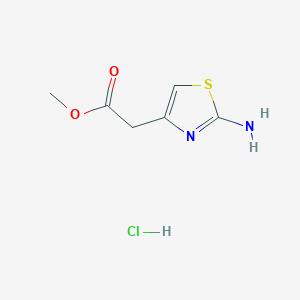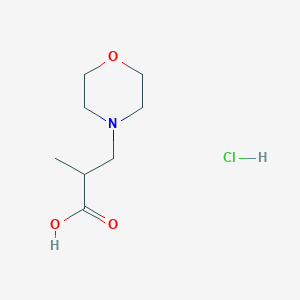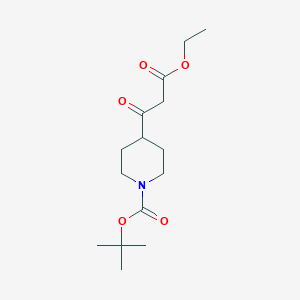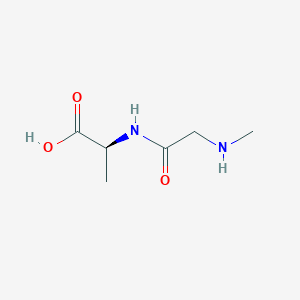
SAR-ALA-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR-ALA-OH is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of alanine, an amino acid, and is characterized by the presence of an N-methylglycyl group
Wissenschaftliche Forschungsanwendungen
SAR-ALA-OH has diverse applications in scientific research. It is used in the study of protein structures, enzyme kinetics, and drug delivery systems. In chemistry, it serves as a building block for the synthesis of polypeptides and other complex molecules. In biology and medicine, it is used to investigate metabolic pathways and the effects of amino acid derivatives on cellular processes. Additionally, it has industrial applications in the production of amino acids and peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SAR-ALA-OH can be achieved through the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids. This method involves the use of specific initiators and solvents to control the polymerization process. For example, the use of neopentyl amine and n-butyl amine as initiators in solvents like dimethylformamide (DMF) and dichloromethane (DCM) has been studied .
Industrial Production Methods: Industrial production of this compound typically involves the use of enzymatic pathways. One such method is the cell-free enzymatic synthesis from methanol, which involves a nine-step enzymatic cascade with cofactor recycling. This method has been shown to achieve a high yield of this compound from methanol .
Analyse Chemischer Reaktionen
Types of Reactions: SAR-ALA-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Wirkmechanismus
The mechanism of action of SAR-ALA-OH involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
SAR-ALA-OH can be compared with other similar compounds such as Glycyl-L-alanine and N-Glycyl-L-alanine. These compounds share structural similarities but differ in their functional groups and properties. For example, Glycyl-L-alanine is a dipeptide composed of glycine and alanine, while N-Glycyl-L-alanine has an additional glycine residue . The unique N-methylglycyl group in this compound distinguishes it from these similar compounds, contributing to its distinct chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426492 |
Source


|
| Record name | L-Alanine, N-(N-methylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-71-2 |
Source


|
| Record name | L-Alanine, N-(N-methylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
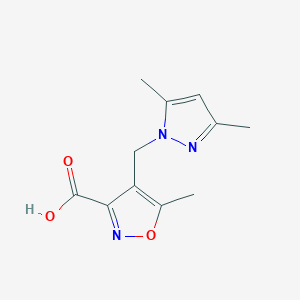

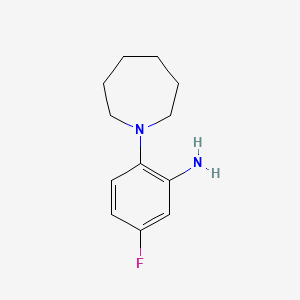
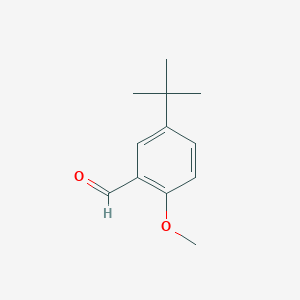

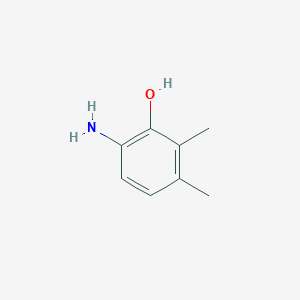
![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)


